
3,4-MDMA-d3 (Hydrochlorid)
Übersicht
Beschreibung
3,4-MDMA-d3 (hydrochloride) is an analytical reference standard used as an internal standard Structurally categorized as an amphetamine, 3,4-MDMA-d3 is chemically related to MDMA but contains deuterium isotopes, making it useful for precise quantitative analysis .
Wissenschaftliche Forschungsanwendungen
Forscher setzen 3,4-MDMA-d3 in verschiedenen Bereichen ein:
Forensische Chemie & Toxikologie: Quantifizierung von 3,4-MDMA in biologischen Proben.
Leistungsfördernde Drogen: Nachweis von illegalem Drogenkonsum.
Forschung zu Stimulanzien: Untersuchung der Wirkungen von Amphetaminen.
Neurotoxizitätsstudien: Bewertung seiner Auswirkungen auf Neurotransmittersysteme.
5. Wirkmechanismus
3,4-MDMA-d3 interagiert wie MDMA mit Neurotransmittertransportern:
Noradrenalin- und Serotonintransporter: Hemmt deren Funktion (IC50-Werte 6,6 μM bzw. 34,8 μM).
Dopaminaufnahme: Blockiert die Dopaminaufnahme (IC50 = 0,48 μM). Die genauen molekularen Ziele und Pfade, die an seinen Wirkungen beteiligt sind, sind weiterhin ein aktives Forschungsgebiet.
Wirkmechanismus
Target of Action
3,4-MDMA-d3 (Hydrochloride), also known as 3,4-Methylenedioxymethylamphetamine-d3, primarily targets the monoamine transporters in the brain . These transporters include the serotonin transporter (SERT) and the noradrenaline transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication.
Mode of Action
The compound enters neurons via carriage by the monoamine transporters . Once inside, 3,4-MDMA-d3 inhibits the vesicular monoamine transporter, resulting in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . It also acts as a weak 5-HT1 and 5-HT2 receptor agonist .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-MDMA-d3 involves the serotonergic system . By increasing the concentration of serotonin in the synaptic cleft, the compound enhances serotonergic transmission. This leads to downstream effects such as mood elevation and increased sociability. The compound also affects the dopaminergic and noradrenergic systems, contributing to its stimulant effects .
Pharmacokinetics
The pharmacokinetics of 3,4-MDMA-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is readily absorbed and distributed throughout the body, including the brain . It is metabolized primarily in the liver, with its metabolites being excreted in the urine . The compound’s bioavailability is influenced by factors such as dose, route of administration, and individual metabolic differences .
Result of Action
The molecular and cellular effects of 3,4-MDMA-d3’s action include changes in neurotransmitter concentrations and altered neuronal communication . At the cellular level, the compound’s action results in increased release of serotonin, dopamine, and norepinephrine, leading to enhanced neurotransmission . This can result in various psychological effects, including feelings of euphoria, increased empathy, and heightened sensory perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-MDMA-d3. For instance, warm environmental temperatures and physical activity, common at raves where the compound is often used, can intensify the serotonin syndrome caused by the compound . This intensification becomes more severe when these two factors are combined, highlighting a synergistic effect . Therefore, the context in which the compound is used can significantly impact its effects and potential risks .
Biochemische Analyse
Biochemical Properties
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits transporters for noradrenaline and serotonin, with inhibition constants (IC50) of 6.6 and 34.8 micromolar, respectively . Additionally, it blocks the uptake of dopamine with an IC50 of 0.48 micromolar . These interactions suggest that 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can significantly influence neurotransmitter levels and signaling pathways in the brain.
Cellular Effects
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) affects various types of cells and cellular processes. It has been shown to suppress locomotor activity in animals at both low and high doses . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the release of monoamine neurotransmitters such as serotonin and dopamine from nerve endings, leading to changes in neuronal excitability and function .
Molecular Mechanism
The molecular mechanism of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) involves several key interactions at the molecular level. It acts as a substrate for the serotonin, norepinephrine, and dopamine transporters, leading to the release and reuptake inhibition of these neurotransmitters . Additionally, it binds to serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as alpha-2 adrenergic receptors, influencing various signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) has been associated with neurotoxic effects, including neuronal degeneration and changes in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) vary with different dosages in animal models. At low doses, it can suppress locomotor activity, while higher doses may lead to more pronounced neurotoxic effects . In animal studies, repeated doses of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) have been shown to cause significant increases in blood pressure, heart rate, and body temperature . These effects highlight the importance of carefully controlling dosage levels in experimental settings.
Metabolic Pathways
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6 . The main metabolites include 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine, which can further influence neurotransmitter levels and cardiovascular function . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and toxicity profile.
Transport and Distribution
The transport and distribution of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) within cells and tissues involve various transporters and binding proteins. It is known to inhibit transporters for noradrenaline, serotonin, and dopamine, affecting their distribution and accumulation within the brain . Additionally, the compound’s deuterated form allows for more precise tracking and quantification in mass spectrometry studies, providing valuable insights into its pharmacokinetics and distribution patterns .
Subcellular Localization
The subcellular localization of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can influence its activity and function. It is primarily localized in neuronal cells, where it interacts with neurotransmitter transporters and receptors . The compound’s localization within specific cellular compartments, such as synaptic vesicles and the cytoplasm, plays a crucial role in its ability to modulate neurotransmitter release and uptake . These interactions are essential for understanding the compound’s overall effects on neuronal function and signaling.
Vorbereitungsmethoden
The synthetic routes for 3,4-MDMA-d3 are not explicitly documented, but it can be prepared by incorporating deuterium-labeled precursors during the synthesis of MDMA. Industrial production methods likely involve specialized chemical synthesis techniques to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
3,4-MDMA-d3 kann verschiedene Reaktionen durchlaufen, die typisch für Amphetamine sind:
Oxidation: Oxidative Prozesse können den aromatischen Ring oder die Seitenketten verändern.
Reduktion: Reduktionsreaktionen können funktionelle Gruppen oder die Stereochemie verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der spezifischen Transformation ab. Zu den Hauptprodukten, die während dieser Reaktionen gebildet werden, gehören deuteriummarkierte Derivate von 3,4-MDMA.
Vergleich Mit ähnlichen Verbindungen
Während 3,4-MDMA-d3 Ähnlichkeiten mit MDMA aufweist, liegt seine Einzigartigkeit in seiner Isotopenmarkierung. Ähnliche Verbindungen umfassen MDMA selbst sowie andere Amphetamine und Entactogene.
Biologische Aktivität
3,4-MDMA-d3 (hydrochloride), a deuterated analog of 3,4-methylenedioxymethamphetamine (MDMA), is primarily studied for its biological activity related to neurotransmitter release and psychoactive effects. This compound has garnered attention in both clinical and research settings due to its potential therapeutic applications and the need for understanding its pharmacological profile.
Chemical Structure and Properties
3,4-MDMA-d3 is chemically similar to MDMA, differing only by the substitution of hydrogen atoms with deuterium, which aids in tracing metabolic pathways in biological studies. Its molecular formula is with a molar mass of approximately 196.27 g/mol. The deuterated form provides advantages in pharmacokinetic studies, allowing for precise tracking of the compound's behavior in biological systems.
The biological activity of 3,4-MDMA-d3 is primarily attributed to its interaction with various neurotransmitter systems:
- Monoamine Release : Similar to MDMA, 3,4-MDMA-d3 acts as a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). It achieves this by reversing the transport mechanisms of these neurotransmitters through their respective transporters (SERT, DAT, NET) and promoting their release from synaptic vesicles into the extracellular space .
- Inhibition of Reuptake : The compound also inhibits the reuptake of these monoamines, which contributes to elevated levels in the synaptic cleft. This dual action enhances both the release and availability of neurotransmitters .
Pharmacological Effects
Research indicates that 3,4-MDMA-d3 elicits several physiological responses:
- Cardiovascular Effects : Studies have shown that MDMA and its analogs can increase blood pressure (BP) and heart rate (HR) in a dose-dependent manner. For example, MDMA at doses ranging from 1 to 20 mg/kg resulted in significant increases in BP and HR .
- Behavioral Effects : The compound is associated with increased locomotor activity and enhanced mood states, including feelings of empathy and emotional closeness . These effects are mediated through serotonergic pathways, particularly in regions such as the striatum and frontal cortex .
Comparative Biological Activity
To illustrate the biological activity differences among various compounds related to MDMA, below are tables summarizing uptake and release data:
Table 1: Neurotransmitter Uptake Inhibition
Compound | NE Uptake | DA Uptake | 5-HT Uptake |
---|---|---|---|
S-(+)-Amphetamine | 0.094 | 1.30 | >10 |
(±)-MDMA | 0.447 | 17 | 1.36 |
Table 2: Neurotransmitter Release
Compound | NE Release | DA Release | 5-HT Release |
---|---|---|---|
S-(+)-Amphetamine | 7.07 ± 0.95 | 24.8 ± 3.5 | 1,765 ± 94 |
(±)-MDMA | 77.4 ± 3.4 | 376 ± 16 | 56.6 ± 2.1 |
Case Studies and Clinical Research
Recent case studies have explored the effects of MDMA on individuals with psychiatric disorders:
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-60-1 | |
Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.